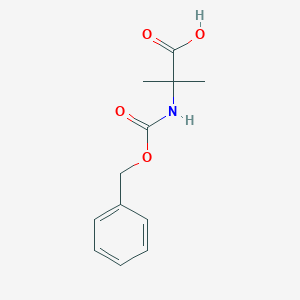

Z-Aib-OH

Description

The exact mass of the compound Z-Aib-OH is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164086. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Z-Aib-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Aib-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-12(2,10(14)15)13-11(16)17-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVCSJBBYNYZNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30304068 | |

| Record name | N-[(Benzyloxy)carbonyl]-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15030-72-5 | |

| Record name | 15030-72-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[(Benzyloxy)carbonyl]-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15030-72-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Z-Aib-OH

This guide provides a comprehensive overview of the chemical properties of N-Benzyloxycarbonyl-α-aminoisobutyric acid (Z-Aib-OH), a key building block in peptide synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction

Z-Aib-OH, also known as N-Cbz-2-methylalanine, is a derivative of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). The Aib residue is known for its ability to induce helical conformations in peptides due to the steric hindrance imposed by its gem-dimethyl group. The N-terminal benzyloxycarbonyl (Z) group serves as a crucial protecting group in peptide synthesis, preventing unwanted reactions at the amino terminus during coupling steps. Z-Aib-OH is primarily utilized in solution-phase peptide synthesis.[1][2]

Chemical and Physical Properties

Z-Aib-OH is a white, solid crystalline powder at room temperature.[2][3] Its core chemical identifiers and physical properties are summarized in the tables below.

Table 1: General Chemical Properties of Z-Aib-OH

| Property | Value | Source(s) |

| IUPAC Name | 2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid | [4] |

| Synonyms | Z-2-Methylalanine, N-Cbz-2-methylalanine, Z-α-Aminoisobutyric acid | [1][4] |

| CAS Number | 15030-72-5 | [1][3][5] |

| Molecular Formula | C₁₂H₁₅NO₄ | [3][5] |

| Molecular Weight | 237.25 g/mol | [3][4] |

| Appearance | White to off-white solid/powder | [2][3] |

| Melting Point | 65-69 °C (literature) | [1][2] |

| SMILES | CC(C)(NC(=O)OCc1ccccc1)C(O)=O | [1][4] |

| InChI Key | QKVCSJBBYNYZNM-UHFFFAOYSA-N | [1][4] |

Table 2: Solubility and Storage of Z-Aib-OH

| Parameter | Details | Source(s) |

| Solubility | DMSO: 100 mg/mL (421.50 mM). Ultrasonic assistance may be needed. | [3][6] |

| The parent compound, 2-Aminoisobutyric Acid, is very soluble in water. | [7] | |

| Storage (Solid) | Store desiccated at -20°C for up to 3 years, or at 4°C for up to 2 years. | [3][8] |

| Storage (Solution) | In solvent, store at -80°C for up to 6 months, or at -20°C for up to 1 month. Aliquoting is recommended to avoid freeze-thaw cycles. | [3][6][8] |

Spectroscopic Properties

Detailed experimental spectra for Z-Aib-OH are not widely published. However, the expected spectroscopic characteristics can be inferred from its chemical structure and general principles of spectroscopy.

Table 3: Predicted Spectroscopic Data for Z-Aib-OH

| Spectroscopy | Feature | Expected Characteristics |

| ¹H NMR | Aromatic Protons | Multiplet around 7.3-7.4 ppm (from Z-group phenyl ring). |

| Methylene Protons | Singlet around 5.1 ppm (-CH₂- of Z-group). | |

| Methyl Protons | Singlet around 1.5 ppm (gem-dimethyl group, -C(CH₃)₂). | |

| Carboxylic Acid Proton | Very broad singlet, typically >10 ppm. | |

| Amide Proton | Broad singlet, typically between 6-8 ppm. | |

| ¹³C NMR | Carbonyl Carbons | Peaks in the range of 170-180 ppm (carboxylic acid) and 155-160 ppm (carbamate). |

| Aromatic Carbons | Multiple peaks between 127-137 ppm. | |

| Methylene Carbon | Peak around 67 ppm (-CH₂- of Z-group). | |

| Quaternary Carbon | Peak around 57 ppm (-C(CH₃)₂). | |

| Methyl Carbons | Peak around 25 ppm (-C(CH₃)₂). | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | Very broad band from 3300-2500 cm⁻¹.[9][10][11] |

| C-H Stretch (Aromatic/Alkyl) | Sharp peaks around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, often superimposed on the O-H band.[9][11] | |

| C=O Stretch (Carbamate & Acid) | Strong, intense bands in the region of 1760-1690 cm⁻¹.[9][11] | |

| N-H Bend (Amide II) | Band around 1650–1580 cm⁻¹.[11] | |

| C-O Stretch | Band in the 1320-1210 cm⁻¹ region.[9] | |

| Mass Spectrometry | Molecular Ion Peak (M⁺) | Expected at m/z = 237. |

| Fragmentation | Common fragments would include loss of the carboxyl group (-45), loss of the benzyl (B1604629) group (-91), and cleavage of the carbamate. |

Experimental Protocols

4.1. Synthesis of Z-Aib-OH

A common method for the synthesis of Z-Aib-OH involves the reaction of 2-Aminoisobutyric Acid with benzyl chloroformate under basic conditions. A representative protocol is described below.[2]

Methodology:

-

Dissolve 2-Aminoisobutyric Acid in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Add benzyl chloroformate dropwise while maintaining the basic pH of the solution with the concurrent addition of NaOH solution.

-

Stir the reaction mixture at a low temperature for several hours, then allow it to warm to room temperature and stir overnight.

-

Wash the aqueous layer with an organic solvent like ether to remove unreacted benzyl chloroformate.

-

Acidify the aqueous layer to a pH of 1 using concentrated hydrochloric acid, leading to the precipitation of the product.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Concentrate the solution under reduced pressure to yield Z-Aib-OH as a white solid. The product can be used directly or purified further by recrystallization.[2]

Caption: General workflow for the synthesis of Z-Aib-OH.

4.2. Application in Peptide Synthesis

Z-Aib-OH is a valuable reagent for introducing the Aib residue into a peptide chain. The Z-group provides stable protection during the coupling reaction and can be removed later via hydrogenolysis.

General Coupling Protocol (e.g., DCC/HOBt method):

-

Dissolve Z-Aib-OH in a suitable solvent (e.g., DMF or DCM).

-

Add a coupling agent like Dicyclohexylcarbodiimide (DCC) and an additive like Hydroxybenzotriazole (HOBt) at 0°C to pre-activate the carboxylic acid.

-

In a separate vessel, prepare the amino-component (an amino acid ester or a peptide with a free N-terminus) and neutralize its salt form with a non-nucleophilic base (e.g., N-Methylmorpholine or Diisopropylethylamine).

-

Add the activated Z-Aib-OH solution to the amino-component solution.

-

Allow the reaction to proceed, typically stirring for a few hours at 0°C and then overnight at room temperature.

-

After the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

-

Perform an aqueous workup to purify the resulting Z-protected dipeptide, which involves sequential washes with dilute acid, base, and brine, followed by drying and solvent evaporation.

Caption: Role of Z-Aib-OH in a typical peptide coupling reaction.

Reactivity and Stability

-

Reactivity : The primary reactive sites are the carboxylic acid, which is activated for amide bond formation, and the N-H group of the carbamate. The benzyloxycarbonyl (Z) group is stable to the basic and mildly acidic conditions used in peptide synthesis but is readily cleaved by catalytic hydrogenolysis (H₂/Pd-C) or strong acidic conditions (HBr in acetic acid).[12]

-

Stability : Z-Aib-OH is a stable solid under recommended storage conditions.[3][8] Solutions should be stored cold and used within a reasonable timeframe to prevent degradation.[3][6][8] The hygroscopic nature of solvents like DMSO can impact solubility and stability, so using newly opened solvents is recommended.[3][6]

Conclusion

Z-Aib-OH is a well-characterized and essential reagent in peptide chemistry. Its defined chemical and physical properties, straightforward synthesis, and the conformational constraints it imposes make it a valuable tool for designing peptides with specific secondary structures, particularly helices. The data and protocols presented in this guide offer a technical foundation for its effective use in research and development.

References

- 1. Z-Aib-OH technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 2. Z-AIB-OH | 15030-72-5 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N-((Benzyloxy)carbonyl)-2-methylalanine | C12H15NO4 | CID 294936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 2-Aminoisobutyric Acid | 62-57-7 [chemicalbook.com]

- 8. adooq.com [adooq.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. scholar.uoa.gr [scholar.uoa.gr]

In-Depth Technical Guide to N-Benzyloxycarbonyl-α-aminoisobutyric Acid (Z-Aib-OH)

This technical guide provides a comprehensive overview of N-Benzyloxycarbonyl-α-aminoisobutyric acid (Z-Aib-OH), a crucial building block in peptide synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document details its molecular structure, physicochemical properties, synthesis, and its significant impact on peptide conformation.

Molecular Structure and Formula

Z-Aib-OH, systematically named N-(Benzyloxycarbonyl)-2-methylalanine, is a derivative of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). The benzyloxycarbonyl (Z) group serves as a protecting group for the amino functionality, which is essential during peptide synthesis to prevent unwanted side reactions.

The molecular formula of Z-Aib-OH is C₁₂H₁₅NO₄.[1] Its structure is characterized by a central quaternary carbon atom bonded to two methyl groups, a carboxyl group, and the N-benzyloxycarbonyl protected amino group. This gem-dimethyl substitution is a key feature that imparts unique conformational properties to peptides containing this residue.

Molecular Identifiers:

Physicochemical Properties

A summary of the key quantitative and qualitative properties of Z-Aib-OH is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Weight | 237.25 g/mol | [2][3] |

| CAS Number | 15030-72-5 | [2][3] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 65-69 °C | [2][3] |

| Solubility | Soluble in DMSO (100 mg/mL) and other organic solvents. | |

| Storage Conditions | Store at -20°C for long-term stability. |

Experimental Protocols

Synthesis of Z-Aib-OH

The synthesis of Z-Aib-OH is typically achieved through the reaction of α-aminoisobutyric acid (Aib) with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. This procedure, a standard Schotten-Baumann reaction, effectively introduces the benzyloxycarbonyl protecting group onto the amino group of Aib.

Materials:

-

α-Aminoisobutyric acid (Aib)

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (B78521) (NaOH)

-

Dioxane or another suitable organic solvent

-

Water

-

Ethyl acetate (B1210297) (EtOAc)

-

Concentrated hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Saturated brine solution

Procedure:

-

Dissolve α-aminoisobutyric acid and sodium carbonate in water (or a mixture of dioxane and aqueous NaOH solution).[1]

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 18 hours.[1]

-

After the reaction is complete, wash the mixture with ether to remove unreacted benzyl chloroformate.

-

Acidify the aqueous layer to a pH of 1 with concentrated hydrochloric acid.[1]

-

Extract the product into ethyl acetate.[1]

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[1]

-

Concentrate the solution under reduced pressure to yield Z-Aib-OH as a white solid.[1] The product can be further purified by recrystallization if necessary.

Characterization of Z-Aib-OH

The identity and purity of the synthesized Z-Aib-OH should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic peaks for the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzyl group, and the two equivalent methyl groups of the Aib residue.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, including the carbonyl stretching vibrations of the carbamate (B1207046) and carboxylic acid, and the N-H stretching vibration.

-

Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of the compound.

Role in Peptide Chemistry and Conformational Effects

The incorporation of Aib residues, often introduced using Z-Aib-OH in solution-phase synthesis or Fmoc-Aib-OH in solid-phase synthesis, has a profound and well-documented effect on the secondary structure of peptides. The gem-dimethyl group on the α-carbon of Aib sterically restricts the available conformational space of the peptide backbone, strongly promoting the formation of helical structures, particularly the 3₁₀-helix.[4]

This helical induction is a valuable tool in peptide design and drug development for several reasons:

-

Structural Stabilization: Aib residues can stabilize desired helical conformations, which can be crucial for biological activity.[4]

-

Increased Proteolytic Resistance: The steric hindrance provided by the gem-dimethyl group can protect the peptide from degradation by proteases, thereby increasing its in vivo half-life.[4]

-

Modulation of Biological Activity: By enforcing a specific conformation, the biological activity of a peptide can be enhanced or modified.

The following diagram illustrates the influence of incorporating an Aib residue into a peptide chain, leading to a helical fold.

Caption: Incorporation of an Aib residue into a peptide chain restricts conformational freedom and promotes the formation of a stable 3₁₀-helical structure.

Synthesis and Characterization Workflow

The general workflow for the preparation and verification of Z-Aib-OH is outlined in the diagram below. This process ensures the production of a high-purity product suitable for peptide synthesis.

Caption: A schematic representation of the synthesis, purification, and characterization process for Z-Aib-OH.

References

- 1. Z-AIB-OH | 15030-72-5 [chemicalbook.com]

- 2. Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conformational preferences of oligopeptides rich in alpha-aminoisobutyric acid. I. Observation of a 3(10)/alpha-helical transition upon sequence permutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifetein.com [lifetein.com]

Synthesis of N-benzyloxycarbonyl-α-aminoisobutyric acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of N-benzyloxycarbonyl-α-aminoisobutyric acid (Z-Aib-OH), a crucial building block in peptide chemistry. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of the synthetic pathways.

Introduction

N-benzyloxycarbonyl-α-aminoisobutyric acid, commonly abbreviated as Z-Aib-OH, is a protected form of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). The introduction of the benzyloxycarbonyl (Z or Cbz) group to the nitrogen atom of Aib is a critical step in peptide synthesis. This protecting group prevents unwanted side reactions at the N-terminus during peptide coupling, and it can be readily removed under specific conditions. The unique steric hindrance provided by the gem-dimethyl group of Aib induces helical conformations in peptides, making Z-Aib-OH a valuable component in the design of peptidomimetics and other bioactive peptides.

Synthetic Routes and Quantitative Data

The primary method for the synthesis of Z-Aib-OH is the Schotten-Baumann reaction, which involves the acylation of α-aminoisobutyric acid with benzyl (B1604629) chloroformate under basic conditions. The yield of this reaction is typically high. The precursor, α-aminoisobutyric acid, can be synthesized via the Strecker synthesis.

Synthesis of α-aminoisobutyric acid (Precursor)

The Strecker synthesis is a well-established method for producing α-amino acids.

Table 1: Quantitative Data for the Strecker Synthesis of α-aminoisobutyric acid

| Parameter | Value | Reference |

| Starting Materials | Acetone (B3395972), Sodium Cyanide, Ammonium (B1175870) Chloride, Ammonia (B1221849) | --INVALID-LINK-- |

| Overall Yield | 30-33% | --INVALID-LINK-- |

Synthesis of N-benzyloxycarbonyl-α-aminoisobutyric acid

The Schotten-Baumann reaction is a reliable method for the N-protection of amino acids.

Table 2: Quantitative Data for the Synthesis of N-benzyloxycarbonyl-α-aminoisobutyric acid

| Parameter | Value | Reference |

| Starting Materials | α-aminoisobutyric acid, Benzyl Chloroformate, Sodium Carbonate | --INVALID-LINK-- |

| Solvent | Water, Dioxane | --INVALID-LINK-- |

| Reaction Temperature | 0°C to Room Temperature | --INVALID-LINK-- |

| Yield | 97% | --INVALID-LINK-- |

Table 3: Physical and Spectroscopic Properties of N-benzyloxycarbonyl-α-aminoisobutyric acid

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₄ | --INVALID-LINK-- |

| Molecular Weight | 237.26 g/mol | --INVALID-LINK-- |

| Appearance | White to Almost white powder to crystal | --INVALID-LINK-- |

| Melting Point | 77.0 to 81.0 °C | --INVALID-LINK-- |

| Solubility | Soluble in Methanol | --INVALID-LINK-- |

Experimental Protocols

Synthesis of α-aminoisobutyric acid (Strecker Synthesis)

This protocol is adapted from Organic Syntheses.

Materials:

-

Ammonium chloride (200 g, 3.7 moles)

-

Water (500 cc)

-

Acetone (175 g, 3 moles)

-

Ether (500 cc)

-

Sodium cyanide (160 g, 3.2 moles)

-

Methyl alcohol

-

Ammonia gas

-

48% Hydrobromic acid (1 kg)

Procedure:

-

A filtered solution of ammonium chloride in water is placed in a 3-L round-bottomed flask and cooled to 5–10°C in an ice bath.

-

A solution of acetone in ether is added with stirring.

-

A solution of sodium cyanide in water is then added. The reaction mixture is stirred for one hour after all the cyanide has been added and then allowed to stand overnight.

-

The ether layer is separated, and the aqueous layer is extracted with ether. The combined ether extracts are distilled to remove the ether.

-

The residue (mainly acetone cyanohydrin) is diluted with methyl alcohol, cooled, and saturated with ammonia gas. The mixture is allowed to stand for two to three days.

-

Excess ammonia is removed with a current of air, and the methyl alcohol is distilled off.

-

Water and 48% hydrobromic acid are added to the residue, and the mixture is refluxed for two hours.

-

The hydrobromic acid is distilled under reduced pressure. The residue is treated with water and concentrated again under reduced pressure.

-

The residue is dissolved in methyl alcohol, filtered, and an excess of pyridine is added.

-

The free amino acid separates on standing overnight. It is collected by filtration, washed with methyl alcohol, and dried. The yield is 92–102 g (30–33% of the theoretical amount).

Synthesis of N-benzyloxycarbonyl-α-aminoisobutyric acid (Schotten-Baumann Reaction)

This protocol is based on a general procedure for the synthesis of Cbz-protected amino acids.

Materials:

-

α-aminoisobutyric acid (50 g, 0.49 mol)

-

Sodium carbonate (156 g, 1.47 mol)

-

Water (1 L)

-

Benzyl chloroformate (CbzCl, 91 g, 0.54 mol)

-

Dioxane (500 mL)

-

Ether

-

Concentrated hydrochloric acid

-

Ethyl acetate

-

Saturated brine

-

Anhydrous sodium sulfate

Procedure:

-

To an aqueous solution of α-aminoisobutyric acid and sodium carbonate, slowly add benzyl chloroformate over 15 minutes at 0°C.

-

Add a dioxane solution to the reaction mixture.

-

Stir the reaction mixture at room temperature for 18 hours.

-

After the reaction is complete, separate the aqueous layer and extract it with ether.

-

Acidify the aqueous layer with concentrated hydrochloric acid to pH 1.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain a white solid of N-benzyloxycarbonyl-α-aminoisobutyric acid. The reported yield is 111 g (97%).

Mandatory Visualizations

Synthesis Workflow

The overall process for obtaining Z-Aib-OH involves the synthesis of the precursor followed by the protection step.

Schotten-Baumann Reaction Mechanism

The following diagram illustrates the nucleophilic acyl substitution mechanism of the Schotten-Baumann reaction for the synthesis of Z-Aib-OH.

Role of the Benzyloxycarbonyl (Cbz) Protecting Group

This diagram illustrates the fundamental role of the Cbz group in preventing self-coupling during peptide synthesis.

An In-depth Technical Guide to Z-Aib-OH for Researchers and Drug Development Professionals

Introduction

Z-Aib-OH, chemically known as N-Benzyloxycarbonyl-α-aminoisobutyric acid, is a synthetic amino acid derivative that plays a crucial role in peptide chemistry. Its unique gem-dimethyl substitution at the α-carbon introduces significant conformational constraints, making it a valuable building block for the design of peptides with stable secondary structures, such as helices and turns. This technical guide provides a comprehensive overview of Z-Aib-OH, including its chemical properties, safety information, synthesis, and applications in peptide research, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Safety Data

Z-Aib-OH is a white to off-white solid that is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and methanol.[1][2] Key physicochemical and safety data are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of Z-Aib-OH

| Property | Value | Reference |

| CAS Number | 15030-72-5 | [3][4] |

| Molecular Formula | C₁₂H₁₅NO₄ | [4] |

| Molecular Weight | 237.25 g/mol | [4] |

| Appearance | White to off-white powder/solid | [1] |

| Melting Point | 65-69 °C | [1] |

| Solubility | Soluble in DMSO and Methanol | [1][2] |

| pKa (Predicted) | 4.09 ± 0.10 | [1] |

Table 2: Safety and Hazard Information for Z-Aib-OH

| Hazard Statement | Code | Precautionary Statement | Code |

| Harmful if swallowed | H302 | Avoid breathing dust/fume/gas/mist/vapors/spray. | P261 |

| Causes skin irritation | H315 | Wash skin thoroughly after handling. | P264 |

| Causes serious eye irritation | H319 | Do not eat, drink or smoke when using this product. | P270 |

| May cause respiratory irritation | H335 | Wear protective gloves/eye protection/face protection. | P280 |

| IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | P301 + P312 | ||

| IF ON SKIN: Wash with plenty of water. | P302 + P352 | ||

| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305 + P351 + P338 |

Data sourced from Sigma-Aldrich and ChemicalBook.[1]

Experimental Protocols

Synthesis of Z-Aib-OH

A general method for the synthesis of Z-Aib-OH involves the reaction of 2-aminoisobutyric acid with benzyl (B1604629) chloroformate in the presence of a base.[1]

Materials:

-

2-aminoisobutyric acid

-

Sodium carbonate (Na₂CO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

Dioxane

-

Diethyl ether (Et₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of 2-aminoisobutyric acid (50 g, 0.49 mol) and sodium carbonate (156 g, 1.47 mol) in 1 L of water at 0°C, slowly add benzyl chloroformate (91 g, 0.54 mol) over 15 minutes.

-

The reaction mixture is stirred at room temperature for 18 hours.

-

After the reaction is complete, the aqueous layer is separated and washed twice with 500 mL of diethyl ether.

-

The aqueous layer is then acidified to a pH of 1 with concentrated hydrochloric acid.

-

The acidified aqueous layer is extracted twice with 500 mL of ethyl acetate.

-

The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Z-Aib-OH as a white solid.

Peptide Coupling using Z-Aib-OH

The incorporation of the sterically hindered Z-Aib-OH into a peptide chain requires robust coupling reagents. A common method utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the activating agent.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

20% Piperidine (B6355638) in DMF

-

Z-Aib-OH

-

HATU

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 1 hour.

-

Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

-

Washing: Wash the resin thoroughly with DMF (3-5 times).

-

Coupling:

-

In a separate vessel, dissolve Z-Aib-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the activation mixture and mix for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature.

-

-

Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).

-

Proceed to the next deprotection/coupling cycle or final cleavage.

Biological Activity and Signaling Pathways

While Z-Aib-OH itself is not known to have direct biological activity or modulate specific signaling pathways, its incorporation into peptides can profoundly influence their biological function. The constrained dihedral angles of Aib residues promote the formation of stable helical structures, which are crucial for various biological interactions.

Peptides containing Aib, known as peptaibols, exhibit a range of biological activities, including:

-

Antimicrobial Activity: Aib-containing peptides can form voltage-gated ion channels in lipid membranes, leading to the disruption of bacterial cell integrity.

-

Cell-Penetrating Peptides (CPPs): The helical structure imparted by Aib can enhance the ability of peptides to cross cell membranes, making them effective delivery vehicles for therapeutic agents like oligonucleotides.

The biological activity of Aib-containing peptides is often mediated by their interaction with cell membranes. The amphipathic nature of the induced helices allows for insertion into the lipid bilayer, leading to pore formation or other membrane-disrupting events. This mechanism is generally non-receptor-mediated and is dependent on the physicochemical properties of the peptide and the composition of the target membrane.

Conclusion

Z-Aib-OH is a vital tool for peptide chemists and drug developers. Its ability to induce stable helical conformations in peptides allows for the rational design of molecules with enhanced biological activity and stability. This guide provides foundational knowledge and practical protocols to facilitate the use of Z-Aib-OH in research and development. Further exploration into the diverse applications of Aib-containing peptides holds significant promise for the discovery of novel therapeutics.

References

In-Depth Technical Guide to the Physical Characteristics of Z-Aib-OH Solid Form

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyloxycarbonyl-α-aminoisobutyric acid (Z-Aib-OH) is a protected amino acid derivative crucial in peptide synthesis, particularly for inducing helical conformations and enhancing metabolic stability. This technical guide provides a comprehensive overview of the known physical characteristics of Z-Aib-OH in its solid form. The document collates available data on its physicochemical properties, spectroscopic profile, and thermal behavior. Detailed experimental protocols for the characterization of its solid form are provided, alongside visualizations of its synthesis and analytical workflow. While a complete experimental dataset for Z-Aib-OH is not publicly available for all analytical techniques, this guide consolidates existing information and draws comparisons with closely related compounds to offer a thorough understanding for research and drug development applications.

Physicochemical Properties

Z-Aib-OH is commercially available as a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | N-benzyloxycarbonyl-α-aminoisobutyric acid | N/A |

| Synonyms | Z-2-Methylalanine, Cbz-Aib-OH | [1] |

| CAS Number | 15030-72-5 | [1] |

| Molecular Formula | C₁₂H₁₅NO₄ | [1] |

| Molecular Weight | 237.25 g/mol | N/A |

| Appearance | White to off-white solid/powder | N/A |

| Melting Point | 65-69 °C (literature) | N/A |

| Solubility | Soluble in DMSO | N/A |

Synthesis of Z-Aib-OH

The synthesis of Z-Aib-OH is typically achieved through the Schotten-Baumann reaction, where α-aminoisobutyric acid is N-protected using benzyl (B1604629) chloroformate under basic conditions.[2]

References

Solubility Profile of Z-Aib-OH: A Technical Guide for Researchers

Introduction

N-benzyloxycarbonyl-α-aminoisobutyric acid (Z-Aib-OH) is a protected amino acid derivative frequently utilized in peptide synthesis and other areas of medicinal chemistry. A thorough understanding of its solubility in various solvents is critical for its effective use in reaction chemistry, purification, and formulation development. This technical guide provides a summary of the known solubility of Z-Aib-OH, alongside detailed experimental protocols for researchers to determine its solubility in their own laboratory settings. This document is intended for researchers, scientists, and drug development professionals who work with protected amino acids.

Physicochemical Properties of Z-Aib-OH

| Property | Value |

| Synonyms | N-benzyloxycarbonyl-2-aminoisobutyric acid, Z-2-Methylalanine |

| Molecular Formula | C₁₂H₁₅NO₄ |

| Molecular Weight | 237.25 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 65-69 °C |

Quantitative and Qualitative Solubility Data

Comprehensive quantitative solubility data for Z-Aib-OH across a wide range of solvents is not extensively documented in publicly available literature. However, the following table summarizes the available quantitative and qualitative data. It is generally observed that protected amino acids, such as Z-Aib-OH, exhibit low solubility in aqueous solutions and higher solubility in polar aprotic organic solvents.[1]

| Solvent | Chemical Formula | Solubility (at ambient temperature) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 mg/mL[2][3][4] | Ultrasonic assistance may be required. Hygroscopic DMSO can significantly impact solubility; it is recommended to use newly opened solvent. |

| Methanol (B129727) | CH₃OH | Soluble | A specific quantitative value is not readily available in the literature. |

| Water | H₂O | Sparingly soluble | Protected amino acids are generally poorly soluble in water. |

| Ethanol | C₂H₅OH | Data not available | - |

| Acetonitrile (B52724) | C₂H₃N | Data not available | - |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Likely high | Polar aprotic solvents like DMF are commonly used for peptide synthesis and are known to effectively dissolve protected amino acids.[5][6] |

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical experimental workflow for determining the thermodynamic solubility of Z-Aib-OH.

Detailed Experimental Protocols

For researchers aiming to generate precise and reproducible solubility data for Z-Aib-OH, the thermodynamic "shake-flask" method is a widely accepted and reliable approach.[7][8][9]

Objective:

To determine the equilibrium solubility of Z-Aib-OH in a specific solvent at a controlled temperature.

Materials:

-

Z-Aib-OH (solid powder)

-

Solvent of interest (e.g., methanol, ethanol, water, acetonitrile)

-

Analytical balance

-

Vials with screw caps (B75204) (e.g., 2 mL glass vials)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure: Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of solid Z-Aib-OH to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately pipette a known volume of the desired solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[7] It is advisable to perform a time-course experiment initially to determine the minimum time required to reach a stable concentration.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand at the experimental temperature for a short period to allow for initial settling of the undissolved solid.

-

To effectively separate the saturated solution from the excess solid, centrifuge the vials at a high speed.

-

Carefully withdraw a known volume of the clear supernatant using a pipette. To ensure complete removal of any remaining solid particles, filter the supernatant through a syringe filter into a clean vial.

-

-

Quantification of Dissolved Z-Aib-OH:

-

Prepare a series of standard solutions of Z-Aib-OH of known concentrations in the solvent of interest.

-

Analyze the standard solutions using a suitable analytical method to generate a calibration curve.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): This is a highly specific and sensitive method for quantifying Z-Aib-OH. A reversed-phase C18 column is typically suitable. The mobile phase composition would need to be optimized, but a gradient of acetonitrile and water with a small amount of trifluoroacetic acid is a common starting point for protected amino acids. Detection is usually performed using a UV detector at a wavelength where Z-Aib-OH has significant absorbance (due to the benzene (B151609) ring in the benzyloxycarbonyl group).[10][11][12][13][14]

-

UV-Vis Spectrophotometry: This method is simpler than HPLC but may be less specific if other components in the sample absorb at the same wavelength. A wavelength scan of Z-Aib-OH in the solvent of choice should be performed to determine the wavelength of maximum absorbance (λmax), which is then used for quantification against a standard curve.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of Z-Aib-OH in the diluted sample.

-

Account for the dilution factor to calculate the concentration in the original saturated solution.

-

Express the solubility in the desired units, such as mg/mL or mol/L.

-

Factors Influencing Solubility

Several factors can influence the solubility of Z-Aib-OH:

-

Solvent Polarity: As a protected amino acid, Z-Aib-OH has both polar (carboxylic acid) and nonpolar (benzyloxycarbonyl and methyl groups) regions. Its solubility will be highest in solvents with a polarity that can effectively solvate both parts of the molecule. The decrease in solubility of amino acids with an increase in the hydrophobic character of the solvent (from methanol to 2-propanol) has been noted.[1]

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. For endothermic dissolution processes, increasing the temperature will increase solubility.

-

pH: The carboxylic acid group of Z-Aib-OH can be deprotonated at higher pH values, forming a carboxylate salt. This can significantly increase its solubility in aqueous and protic solvents.

-

Crystalline Form: The crystal lattice energy of the solid Z-Aib-OH can affect its solubility. Different polymorphic forms may exhibit different solubilities.

Conclusion

While comprehensive quantitative solubility data for Z-Aib-OH is limited, this guide provides the currently available information and a robust experimental framework for researchers to determine these values. The shake-flask method, coupled with a reliable analytical technique such as HPLC, allows for the accurate and reproducible determination of the thermodynamic solubility of Z-Aib-OH in a variety of solvents. Understanding the solubility of this important reagent is a key step in optimizing its use in chemical synthesis and drug development.

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. datadocs.bco-dmo.org [datadocs.bco-dmo.org]

- 12. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. applications.emro.who.int [applications.emro.who.int]

- 14. myfoodresearch.com [myfoodresearch.com]

Spectroscopic Profile of Z-Aib-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-benzyloxycarbonyl-α-aminoisobutyric acid (Z-Aib-OH), a crucial building block in peptide synthesis. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of Z-Aib-OH in solution. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Data

The ¹H NMR spectrum of Z-Aib-OH is characterized by distinct signals corresponding to the protons of the aminoisobutyric acid moiety, the benzyloxycarbonyl protecting group, and the carboxylic acid.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methyl (2 x CH₃) | ~1.5 | Singlet | 6H |

| Methylene (CH₂) | ~5.1 | Singlet | 2H |

| Aromatic (C₆H₅) | ~7.3 | Multiplet | 5H |

| Carboxylic Acid (OH) | Variable (broad) | Singlet | 1H |

| Amide (NH) | Variable (broad) | Singlet | 1H |

Note: The chemical shifts of the carboxylic acid and amide protons are variable and depend on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon | Chemical Shift (δ, ppm) |

| Methyl (2 x CH₃) | ~25 |

| Quaternary Carbon (C(CH₃)₂) | ~57 |

| Methylene (CH₂) | ~67 |

| Aromatic (C₆H₅) | ~128-136 |

| Urethane Carbonyl (C=O) | ~156 |

| Carboxylic Acid Carbonyl (C=O) | ~178 |

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A solution of Z-Aib-OH is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Data Acquisition:

-

¹H NMR: A standard proton experiment is performed. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled carbon experiment is typically used. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in Z-Aib-OH based on their characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 | Broad, Strong |

| N-H (Amide) | Stretching | ~3300 | Medium |

| C-H (Aromatic) | Stretching | ~3100-3000 | Medium |

| C-H (Aliphatic) | Stretching | ~2980-2850 | Medium |

| C=O (Carboxylic Acid) | Stretching | ~1710 | Strong |

| C=O (Urethane) | Stretching | ~1690 | Strong |

| C=C (Aromatic) | Stretching | ~1600, ~1495 | Medium |

| C-O | Stretching | ~1250 | Strong |

Experimental Protocol for IR Spectroscopy

Sample Preparation: For solid-state analysis, a small amount of Z-Aib-OH is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol and placing the paste between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the KBr pellet or salt plates is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of Z-Aib-OH, confirming its identity.

| Ion | m/z | Identity |

| [M+H]⁺ | 238.11 | Molecular ion (protonated) |

| [M+Na]⁺ | 260.09 | Sodium adduct |

| [M-COOH]⁺ | 192.11 | Loss of carboxylic acid group |

| [C₇H₇]⁺ | 91.05 | Tropylium ion (from benzyl (B1604629) group) |

Experimental Protocol for Mass Spectrometry

Sample Preparation: A dilute solution of Z-Aib-OH is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used.

Data Acquisition: The sample is introduced into the mass spectrometer, and the data is acquired in positive ion mode. The mass-to-charge ratio (m/z) of the ions is recorded.

Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for the spectroscopic analysis of Z-Aib-OH and a conceptual representation of the information obtained from each technique.

Caption: General workflow for the spectroscopic analysis of Z-Aib-OH.

Caption: Information derived from different spectroscopic techniques for Z-Aib-OH.

The Architect of Helices: A Technical Guide to the Role of α-Aminoisobutyric Acid in Peptide Secondary Structure Induction

For Immediate Release

A deep dive into the conformational powerhouse of peptide design, this whitepaper provides researchers, scientists, and drug development professionals with a comprehensive technical guide on the role of α-aminoisobutyric acid (Aib) in inducing and stabilizing peptide secondary structures. We explore the fundamental principles, experimental methodologies, and practical applications of leveraging Aib to engineer peptides with defined and predictable conformations.

Executive Summary

α-Aminoisobutyric acid (Aib), a non-proteinogenic amino acid, is a cornerstone in the field of peptide chemistry and drug design due to its remarkable ability to impose specific secondary structures, primarily helices, upon peptide backbones. Its unique gem-dimethyl substitution at the α-carbon sterically restricts the available conformational space, making it a powerful tool for creating peptides with enhanced stability, improved biological activity, and predictable three-dimensional structures. This guide offers an in-depth exploration of the stereochemical principles governing Aib's influence, detailed experimental protocols for the synthesis and analysis of Aib-containing peptides, and a summary of quantitative data to aid in rational peptide design.

The Conformational Imperative of Aib

The profound impact of Aib on peptide structure stems from its unique chemical makeup. Unlike proteinogenic amino acids, Aib possesses two methyl groups attached to its α-carbon, a feature that introduces significant steric hindrance.[1][2] This steric clash dramatically limits the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles.

The accessible conformational space for Aib residues is largely confined to the helical regions of the Ramachandran plot, specifically the right-handed and left-handed α-helical and 3₁₀-helical regions.[3][4] This strong conformational preference makes Aib a potent helix-inducing residue in peptide sequences.[5]

Figure 1: Conformational Restriction of Aib.

Aib as a Promotor of Helical Secondary Structures

The incorporation of Aib into a peptide sequence can induce the formation of various helical structures, with the type of helix being dependent on factors such as the peptide's length, the number and position of Aib residues, and the solvent environment.[6][7]

The 3₁₀-Helix: A Common Motif in Shorter Aib-Containing Peptides

In shorter peptides, typically up to six residues, Aib strongly promotes the formation of a 3₁₀-helix.[6][8] The 3₁₀-helix is a tighter helix than the more common α-helix, with three amino acid residues per turn and hydrogen bonds between the C=O group of residue i and the N-H group of residue i+3. Peptides rich in Aib have a pronounced tendency to adopt this conformation, particularly in non-polar solvents.[6]

The α-Helix: Dominant in Longer Aib-Rich Sequences

As the length of an Aib-containing peptide increases, a transition from a 3₁₀-helix to an α-helix is often observed.[6] The α-helix is characterized by 3.6 residues per turn and hydrogen bonds between the C=O of residue i and the N-H of residue i+4. In longer peptides, the α-helical conformation becomes more stable. The critical length for this transition is influenced by the specific amino acid sequence and the surrounding environment.[6][7]

Figure 2: Helix Preference vs. Peptide Length.

Quantitative Analysis of Aib-Induced Secondary Structures

The following tables summarize quantitative data from various studies on Aib-containing peptides, providing a reference for the expected structural parameters.

Table 1: Helical Content of Aib-Containing Peptides Determined by Circular Dichroism (CD) Spectroscopy

| Peptide Sequence | Solvent | Temperature (°C) | Predominant Secondary Structure | Reference |

| Boc-(Aib-Ala)₅-OMe | Methanol | 25 | α-Helix | [9] |

| Boc-(Aib-Val)₅-OMe | Methanol | 25 | α-Helix | [9] |

| Ac-(Aib)₁₇-NH₂ | Aqueous Buffer | 25 | Helical | [10][11] |

| Esculentin-1a(1-21)NH₂ analog with 3 Aib | Aqueous Buffer | 25 | α-Helix | [12] |

Table 2: Dihedral Angles of Aib Residues in Helical Peptides from X-ray Crystallography

| Peptide | Aib Position | φ (°) | ψ (°) | Structure Type | Reference |

| Boc-Leu₄-Aib-Leu₄-OBzl | 5 | -57 | -47 | α-Helix | [13] |

| Z-(Aib)₁₁-OtBu | 1-11 | ~-60 | ~-30 | 3₁₀-Helix | [6] |

| Emerimicin-(1-9) benzyl (B1604629) ester | 2, 3, 4, 8, 9 | ~-57 | ~-47 | α-Helix | [14] |

Experimental Protocols for the Study of Aib-Containing Peptides

A robust experimental workflow is crucial for the accurate characterization of Aib-containing peptides. The following sections provide detailed methodologies for key experiments.

Figure 3: Experimental Workflow for Aib-Peptide Analysis.

Solid-Phase Peptide Synthesis (SPPS) of Aib-Containing Peptides

Objective: To chemically synthesize the desired Aib-containing peptide.

Methodology:

-

Resin Swelling: Swell the appropriate solid support resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (B7775990) (NMP) for at least 1 hour.

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain by treating the resin with a 20% solution of piperidine (B6355638) in DMF for 5-20 minutes.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Amino Acid Coupling:

-

Activate the incoming Fmoc-protected amino acid (including Fmoc-Aib-OH) by dissolving it in DMF with a coupling reagent. Due to the steric hindrance of Aib, stronger coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of DIC (N,N'-Diisopropylcarbodiimide) and Oxyma (Ethyl cyanohydroxyiminoacetate) are recommended.[2][10][15]

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. Longer coupling times may be necessary for Aib residues.[2]

-

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide using mass spectrometry.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To determine the secondary structure content of the Aib-containing peptide in solution.

Methodology:

-

Sample Preparation:

-

Ensure the peptide is of high purity (>95%).[1]

-

Dissolve the peptide in a suitable buffer that does not have high absorbance in the far-UV region (e.g., phosphate (B84403) buffer).[1]

-

Accurately determine the peptide concentration.

-

-

Instrument Setup:

-

Data Acquisition:

-

Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

-

Acquire the CD spectrum of the peptide sample, typically averaging 3-5 scans to improve the signal-to-noise ratio.[16]

-

-

Data Analysis:

-

Convert the raw data (in millidegrees) to molar ellipticity ([θ]) in deg·cm²·dmol⁻¹.

-

Analyze the shape and magnitude of the spectrum to identify characteristic secondary structures:

-

Use deconvolution algorithms to estimate the percentage of each secondary structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination

Objective: To determine the high-resolution three-dimensional structure of the Aib-containing peptide in solution.

Methodology:

-

Sample Preparation:

-

Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture with H₂O) to a concentration of at least 1 mM.

-

Adjust the pH to a value where amide proton exchange is minimized.

-

-

Data Acquisition:

-

Acquire a series of 1D and 2D NMR experiments, including:

-

¹H 1D: To check sample purity and folding.

-

TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which are crucial for structure calculation.

-

HSQC (Heteronuclear Single Quantum Coherence): If the peptide is isotopically labeled (¹³C, ¹⁵N) for resonance assignment.

-

-

-

Data Analysis and Structure Calculation:

-

Resonance Assignment: Assign all the proton resonances to specific atoms in the peptide sequence.

-

Structural Restraints:

-

Extract distance restraints from the intensities of NOE cross-peaks.

-

Determine dihedral angle restraints from coupling constants (e.g., ³J(HN,Hα)).

-

Identify hydrogen bonds from slowly exchanging amide protons.

-

-

Structure Calculation: Use a molecular dynamics or simulated annealing program to calculate a family of structures that are consistent with the experimental restraints.

-

Structure Validation: Assess the quality of the calculated structures using various statistical parameters.

-

X-ray Crystallography for Solid-State Structure Determination

Objective: To determine the atomic-resolution three-dimensional structure of the Aib-containing peptide in the solid state.

Methodology:

-

Crystallization:

-

Data Collection:

-

Mount a single, well-ordered crystal and expose it to a monochromatic X-ray beam.

-

Collect the diffraction pattern as the crystal is rotated.[5]

-

-

Structure Determination:

-

Phasing: Determine the phases of the diffracted X-rays. For novel structures, this may require the incorporation of a heavy atom into the peptide.[9]

-

Electron Density Map Calculation: Calculate an electron density map from the diffraction data and phases.

-

Model Building and Refinement: Build an atomic model of the peptide into the electron density map and refine it to best fit the experimental data.[5]

-

-

Structure Validation: Validate the final structure for its geometric quality and agreement with the diffraction data.

Applications in Drug Development and Research

The ability of Aib to stabilize specific conformations has significant implications for drug design and development.

-

Enhanced Proteolytic Stability: The steric bulk of Aib can protect the peptide backbone from degradation by proteases, thereby increasing the in vivo half-life of peptide drugs.[1][2]

-

Improved Receptor Binding: By pre-organizing a peptide into its bioactive conformation, Aib can reduce the entropic penalty of binding to a receptor, leading to higher affinity and potency.

-

Development of Peptide Mimetics: Aib can be used to create helical peptide mimics that can disrupt protein-protein interactions involved in disease.

-

Antimicrobial Peptides: The incorporation of Aib can enhance the α-helicity and membrane-disrupting activity of antimicrobial peptides.[12]

-

Cell-Penetrating Peptides: Aib-containing peptides can be designed to have improved cell-penetrating properties for drug delivery applications.[18]

Conclusion

α-Aminoisobutyric acid is an invaluable tool in the peptide chemist's arsenal (B13267) for controlling and directing peptide secondary structure. Its unique conformational constraints provide a reliable means of inducing helical structures, leading to peptides with enhanced stability and biological activity. A thorough understanding of the principles outlined in this guide, coupled with the application of the detailed experimental protocols, will empower researchers to rationally design and characterize novel Aib-containing peptides for a wide range of applications in research and drug development.

References

- 1. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifetein.com [lifetein.com]

- 3. Determining Protein Structures Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Protein Structure Determination by X-ray Crystallography | MolecularCloud [molecularcloud.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. biorxiv.org [biorxiv.org]

- 12. mdpi.com [mdpi.com]

- 13. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of protein secondary structure from NMR chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]

- 18. cambrex.com [cambrex.com]

A Technical Guide to α-Aminoisobutyric Acid (Aib) Derivatives in Research and Drug Development

Abstract

α-Aminoisobutyric acid (Aib), a non-proteinogenic amino acid, has emerged as a powerful tool in medicinal chemistry and peptide design. Its unique gem-dimethyl substitution at the α-carbon imparts significant conformational constraints, leading to a strong propensity for inducing helical secondary structures in peptides. This structural feature offers a cascade of benefits, including enhanced metabolic stability, improved cell permeability, and the ability to modulate the biological activity of peptides. This technical guide provides a comprehensive review of Aib derivatives, focusing on their synthesis, conformational properties, and applications in drug development. Detailed experimental protocols, quantitative data on biological activity and stability, and visualizations of relevant pathways and workflows are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction

α-Aminoisobutyric acid (Aib) is an achiral α,α-disubstituted amino acid that has garnered considerable attention for its unique stereochemical properties.[1] Unlike proteinogenic amino acids, the presence of two methyl groups on the α-carbon sterically restricts the available conformational space of the peptide backbone, favoring the adoption of 3₁₀- or α-helical structures.[2] This helix-inducing property has been exploited to stabilize desired peptide conformations, thereby enhancing their biological activity and metabolic stability.

The incorporation of Aib into peptide sequences has been shown to confer resistance to enzymatic degradation by proteases, a major hurdle in the development of peptide-based therapeutics.[3] Furthermore, Aib-containing peptides often exhibit increased membrane permeability, facilitating their cellular uptake and even enabling penetration of the blood-brain barrier. These advantageous properties have led to the successful integration of Aib into several drug candidates, most notably in the class of glucagon-like peptide-1 (GLP-1) receptor agonists for the treatment of type 2 diabetes and obesity.[3]

This guide will delve into the core aspects of Aib chemistry and its application, providing practical information for researchers in the field.

Synthesis of Aib and its Derivatives

The synthesis of α-aminoisobutyric acid and its protected derivatives for peptide synthesis can be achieved through various methods. The Strecker synthesis is a classic and effective method for the preparation of Aib itself, while the protection of the amino group, typically with a Boc (tert-butyloxycarbonyl) group, is a crucial step for its subsequent use in solid-phase peptide synthesis (SPPS).

Strecker Synthesis of α-Aminoisobutyric Acid

The Strecker synthesis is a two-step process that begins with the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide to form an α-aminonitrile, which is then hydrolyzed to yield the amino acid.[4] For Aib, the starting material is acetone (B3395972).

Experimental Protocol: Strecker Synthesis of Aib [5]

-

Reaction Setup: In a well-ventilated fume hood, a solution of ammonium (B1175870) chloride (e.g., 200 g in 500 mL of water) is placed in a round-bottomed flask and cooled in an ice bath. A solution of acetone (e.g., 175 g in 500 mL of ether) is added with stirring.

-

Cyanide Addition: A solution of sodium cyanide (e.g., 160 g in 350 mL of water) is then added slowly to the cooled mixture. The reaction is stirred for one hour after the addition is complete and then left to stand overnight.

-

Extraction and Aminonitrile Formation: The ether layer is separated, and the aqueous layer is extracted multiple times with ether. The combined ether extracts are distilled to remove the solvent, yielding crude acetone cyanohydrin. This residue is dissolved in methanol (B129727), cooled, and saturated with ammonia gas. The mixture is allowed to stand for 2-3 days.

-

Hydrolysis: The excess ammonia and methanol are removed, and the residue is refluxed with 48% hydrobromic acid for two hours.

-

Isolation: The acid is removed by distillation under reduced pressure. The residue is then dissolved in methanol, and pyridine (B92270) is added to precipitate the free amino acid. The product is collected by filtration, washed with methanol, and dried.

Caption: Workflow for the Strecker synthesis of α-aminoisobutyric acid.

Synthesis of Boc-Aib-OH

For use in SPPS, the amino group of Aib is typically protected with a Boc group. This can be achieved by reacting Aib with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions.

Experimental Protocol: Synthesis of Boc-Aib-OH [6][7]

-

Reaction Setup: 2-Aminoisobutyric acid (1 equivalent) is dissolved in a mixture of 1 N NaOH solution and 1,4-dioxane (B91453).

-

Boc Protection: Di-tert-butyl dicarbonate (Boc₂O, 2 equivalents) is added to the solution, and the reaction mixture is stirred at room temperature for 16 hours.

-

Work-up: The 1,4-dioxane is removed under reduced pressure. The remaining aqueous solution is acidified to pH 3 with 1 N HCl.

-

Extraction and Isolation: The product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield Boc-Aib-OH as a white solid.

Incorporation of Aib into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Aib into a growing peptide chain using SPPS can be challenging due to the steric hindrance of the gem-dimethyl group. This can lead to slow and incomplete coupling reactions. However, several strategies have been developed to overcome this issue.

Experimental Protocol: SPPS of Aib-Containing Peptides [8]

-

Resin Preparation: A suitable resin (e.g., Rink Amide resin for C-terminal amides) is swelled in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin is removed by treatment with a solution of 20% piperidine (B6355638) in DMF.

-

Coupling of Aib: The Boc- or Fmoc-protected Aib (e.g., 4 equivalents) is pre-activated with a coupling reagent and an additive. Due to steric hindrance, more potent coupling reagents are often required. A common and effective combination is diisopropylcarbodiimide (DIC) in the presence of ethyl cyanohydroxyiminoacetate (Oxyma).[9] Other effective reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). The activated Aib is then added to the resin, and the coupling reaction is allowed to proceed. Microwave-assisted SPPS can significantly accelerate the coupling of sterically hindered amino acids like Aib.[10]

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride (B1165640) and a base like N,N-diisopropylethylamine (DIPEA) can be performed.

-

Chain Elongation: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Purification and Characterization: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[11][12] The identity and purity of the peptide are confirmed by mass spectrometry and analytical HPLC.

Caption: General workflow for the synthesis of Aib-containing peptides via SPPS.

Conformational Properties of Aib-Containing Peptides

The defining characteristic of Aib is its ability to induce helical conformations. The steric clash of the gem-dimethyl groups restricts the peptide backbone's dihedral angles (φ, ψ) to the helical regions of the Ramachandran plot. This leads to a high propensity for the formation of 3₁₀-helices and, in longer peptides, α-helices.

Table 1: Conformational Parameters of Aib-Containing Peptides

| Peptide Sequence | Method | Dominant Conformation | Dihedral Angles (φ, ψ) | Reference |

| Boc-(L-Val-L-Val-Aib)₄-OMe | X-ray Crystallography | (P) α-helix | Mean: -63.1°, -39.9° | [13] |

| Ac-Aib-Ala-Ala-OMe | Vibrational & Electronic CD, MD Simulations | Right- and left-handed 3₁₀-helix | - | [14] |

| Boc-L-Leu-(Aib)₄-L-Leu-OMe | X-ray Crystallography | Right-handed (P) 3₁₀-helix | - | [15] |

| Z-(Aib)₈-OtBu | X-ray Crystallography | Regular 3₁₀-helix | - | [16] |

Note: Specific dihedral angles are often reported for individual residues within a structure and can vary slightly. The data presented here are representative of the overall helical nature.

Applications in Drug Development

The unique properties of Aib have been leveraged to address several challenges in peptide drug development, including poor metabolic stability and low bioavailability.

Enhanced Proteolytic Stability

The quaternary α-carbon of Aib sterically hinders the approach of proteases, significantly reducing the rate of enzymatic cleavage of adjacent peptide bonds. This leads to a longer in vivo half-life for Aib-containing peptides.

Experimental Protocol: In Vitro Proteolytic Stability Assay [6][15]

-

Peptide Incubation: The peptide of interest is incubated in a solution containing a specific protease (e.g., trypsin, chymotrypsin) or in a biological matrix like human serum or plasma at 37°C.

-

Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching agent, such as a strong acid (e.g., TFA) or an organic solvent (e.g., acetonitrile).

-

Analysis: The amount of intact peptide remaining at each time point is quantified using RP-HPLC. The peak area of the intact peptide is compared to the peak area at time zero.

-

Data Analysis: The percentage of peptide remaining is plotted against time, and the half-life (t₁/₂) of the peptide is calculated.

Table 2: Proteolytic Stability of Aib-Containing Peptides

| Peptide | Condition | Half-life (t₁/₂) | Observation | Reference |

| GLP-1 (native) | DPP-4 | ~2 minutes | Rapidly degraded | [3] |

| Semaglutide ([Aib⁸]GLP-1 analog) | DPP-4 | Significantly extended | Resistant to DPP-4 cleavage | [3] |

| Taspoglutide ([Aib⁸, Aib³⁵]GLP-1 analog) | Human plasma | 13 hours | High resistance to degradation | [1] |

| MAP(Aib) | Trypsin and Pronase | - | Potent resistance compared to MAP | [3] |

Improved Pharmacokinetics and Biological Activity

The enhanced stability and favorable conformational pre-organization imparted by Aib often translate to improved pharmacokinetic profiles and enhanced biological activity. A prime example is the development of GLP-1 receptor agonists.

Table 3: Biological Activity of Aib-Containing GLP-1 Analogs

| Peptide | Assay | IC₅₀ / EC₅₀ | Comparison to Native GLP-1 | Reference |

| [Aib⁸]-GLP-1(7-36)-NH₂ | Receptor Binding | IC₅₀ = 0.45 nM | Comparable (GLP-1 IC₅₀ = 0.78 nM) | [1] |

| [Aib⁸, Aib³⁵]-GLP-1 (Taspoglutide) | Receptor Binding | IC₅₀ = 1.1 nM | Comparable (GLP-1 IC₅₀ = 1.5 nM) | [1] |

| [Aib⁸, Aib³⁵]-GLP-1 (Taspoglutide) | Biological Activity | EC₅₀ = 0.06 nM | Comparable (GLP-1 EC₅₀ = 0.08 nM) | [1] |

Experimental Protocol: Receptor Binding Assay [17][18]

-

Preparation of Receptor Source: Membranes from cells overexpressing the target receptor (e.g., GLP-1R) are prepared.

-

Competitive Binding: A constant concentration of a radiolabeled ligand known to bind the receptor is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test peptide (the Aib-containing analog).

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

GLP-1 Receptor Signaling Pathway

GLP-1 receptor agonists, including those containing Aib, exert their effects by activating the GLP-1 receptor, a class B G-protein coupled receptor (GPCR). The primary signaling cascade involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[9][19]

Caption: Simplified schematic of the GLP-1 receptor signaling pathway.

Conclusion